5,6-dichloronaphthalen-1-ol
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Overview
Description
5,6-Dichloronaphthalen-1-ol is an organic compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, where two chlorine atoms are substituted at the 5th and 6th positions, and a hydroxyl group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloronaphthalen-1-ol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 5,6-dichloronaphthalene.
Hydroxylation: The 5,6-dichloronaphthalene is then subjected to hydroxylation using a strong base like sodium hydroxide (NaOH) and an oxidizing agent such as hydrogen peroxide (H2O2) to introduce the hydroxyl group at the 1st position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous chlorination of naphthalene in a controlled environment to ensure selective chlorination at the 5th and 6th positions.
- Subsequent hydroxylation using industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products
Oxidation: Produces 5,6-dichloronaphthalen-1-one.
Reduction: Produces naphthalen-1-ol or 5,6-dichloronaphthalene.
Substitution: Produces various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and dyes.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dichloronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloronaphthalene: Similar structure but lacks the hydroxyl group.
5,6-Dichloronaphthalene: Lacks the hydroxyl group at the 1st position.
1,5-Dihydroxynaphthalene: Contains two hydroxyl groups but no chlorine atoms.
Uniqueness
5,6-Dichloronaphthalen-1-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
402745-23-7 |
---|---|
Molecular Formula |
C10H6Cl2O |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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